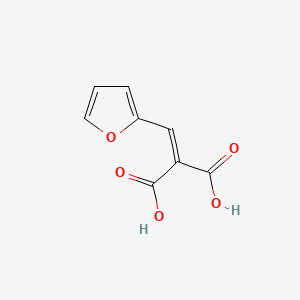

2-(2-Furylmethylene)malonic acid

Description

Contextualizing the Chemical Significance of Malonic Acid Derivatives in Synthetic Design

Malonic acid and its derivatives are cornerstone reagents in the toolkit of synthetic organic chemists, primarily owing to the reactivity of the central methylene (B1212753) group. This C-H bond is flanked by two electron-withdrawing carboxyl groups, rendering the hydrogens acidic and easily removable by a base. This property makes malonic esters versatile nucleophiles in a variety of carbon-carbon bond-forming reactions.

One of the most prominent applications of malonic acid derivatives is in the Knoevenagel condensation , a reaction that involves the condensation of an aldehyde or ketone with an active methylene compound. wikipedia.org This reaction is a powerful tool for the synthesis of α,β-unsaturated carboxylic acids. wikipedia.org The Doebner modification of this reaction, which utilizes pyridine (B92270) as a solvent, often results in condensation followed by decarboxylation. wikipedia.org

Furthermore, malonic esters are pivotal in the malonic ester synthesis , a classic method for preparing substituted carboxylic acids. nih.gov The versatility of malonic acid derivatives extends to their use as building blocks for a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty polymers. stackexchange.com Their ability to participate in diverse transformations, such as alkylation and condensation reactions, underscores their fundamental role in synthetic design. tue.nl

The Role and Reactivity of the Furan (B31954) Moiety in Organic Synthesis

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another crucial synthon in organic synthesis. researchgate.net Its aromatic character, derived from the delocalization of one of the oxygen's lone pairs of electrons, imparts a degree of stability. sigmaaldrich.com However, it is significantly more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. sigmaaldrich.comorganic-chemistry.org This heightened reactivity makes furan a valuable participant in a range of chemical transformations.

Furan can act as a diene in Diels-Alder reactions , providing a straightforward route to complex polycyclic systems. sigmaaldrich.com It can also undergo various electrophilic substitution reactions, such as nitration and halogenation, typically at the 2- and 5-positions. organic-chemistry.org Moreover, the furan ring can be considered a latent 1,4-dicarbonyl compound, as it can be hydrolyzed under acidic conditions to yield this functionality. researchgate.net This versatility has led to the incorporation of the furan moiety into numerous natural products, pharmaceuticals, and advanced materials. acs.org

Delineation of Research Focus and Current Gaps Pertaining to 2-(2-Furylmethylene)malonic Acid

The synthesis of 2-(2-Furylmethylene)malonic acid is primarily achieved through the Knoevenagel condensation of furfural (B47365) with malonic acid. researchgate.netresearchgate.net This reaction leverages the reactivity of both the furan aldehyde and the active methylene group of malonic acid. Research has explored various catalysts and conditions to optimize the yield of the condensation product. tue.nlresearchgate.net For instance, the use of piperidine (B6355638) in pyridine has been shown to be an effective catalytic system. researchgate.net

Despite the straightforward synthesis, a significant gap exists in the scientific literature regarding the dedicated study of 2-(2-Furylmethylene)malonic acid itself. While the synthesis of related compounds, such as furylacrylic acid (the decarboxylation product), is well-documented, there is a notable lack of in-depth research into the specific properties, further reactivity, and potential applications of 2-(2-Furylmethylene)malonic acid. orgsyn.org

The research focus has predominantly been on the initial condensation reaction, with the resulting malonic acid derivative often being an intermediate that is not isolated or characterized in detail before subsequent reactions like decarboxylation. researchgate.netmasterorganicchemistry.com Consequently, a thorough investigation of its spectroscopic properties, stability, and its potential as a precursor in other synthetic transformations remains an underexplored area. The reactivity of the exocyclic double bond in conjunction with the two carboxylic acid groups and the furan ring presents a rich field for further synthetic exploration that has yet to be systematically tapped.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylidene)propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-4H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAKBAZBOLLVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284095 | |

| Record name | 2-(2-furylmethylene)malonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-16-8 | |

| Record name | Malonic acid, furfurylidene- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-furylmethylene)malonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Furylmethylene Malonic Acid and Analogues

Exploration of Knoevenagel Condensation for Furylmethylene Malonate Formation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgnih.gov It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a catalyst, typically a weak base. wikipedia.orgnih.gov This reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.org

Classical Catalytic Systems and Reaction Conditions

Historically, the Knoevenagel condensation of furan-2-carbaldehyde (furfural) with malonic acid has been carried out using weakly basic amine catalysts like piperidine (B6355638) and pyridine (B92270). wikipedia.orgresearchgate.net The Doebner modification of this reaction specifically utilizes pyridine as the solvent, which also promotes decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org For instance, the reaction of furfural (B47365) with malonic acid in pyridine with a catalytic amount of piperidine at 95 °C for 2.5 hours can yield α-furylacrylic acid (a decarboxylated product) in high yield (92.8%) and purity (99.5%). researchgate.net

The choice of catalyst and reaction conditions significantly influences the reaction outcome. Various catalytic systems have been explored, including inorganic bases, organo-catalysts, and metal-organic frameworks (MOFs). researchgate.net For example, the condensation of salicylaldehydes with malonic acid has been effectively catalyzed by montmorillonite (B579905) KSF. acs.org The reaction temperature and catalyst type are critical parameters that affect the yield of the desired product. researchgate.net

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Furfural | Malonic Acid | Piperidine | Pyridine | 95 | α-Furylacrylic Acid | 92.8 | researchgate.net |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | Room Temp. | Enone | - | wikipedia.org |

| Salicylaldehydes | Malonic Acid | Montmorillonite KSF | - | - | Coumarin-3-carboxylic acids | High | acs.org |

| Aromatic Aldehydes | Malonic Acid | Triethylamine (B128534) (TEA) | Toluene | - | Cinnamic Acids | Comparable to Pyridine | researchgate.net |

Advancements in Green Chemistry for Environmentally Benign Synthesis, including Aqueous Media Approaches

In recent years, a strong emphasis has been placed on developing more environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles for the Knoevenagel condensation, including the use of water as a solvent and the development of catalyst-free procedures. rsc.org Water-mediated, catalyst-free Knoevenagel reactions have been studied extensively to optimize green parameters. rsc.org

Nature-sourced catalysts like chitosan (B1678972) and magnesium oxide (MgO) have been successfully employed for the Knoevenagel condensation in aqueous media. mdpi.comnih.gov These catalysts are inexpensive, recyclable, and environmentally benign. nih.gov For example, MgO has been used to catalyze the reaction between glucose and malononitrile (B47326) in water. mdpi.comnih.gov The use of biogenic carbonates as heterogeneous basic catalysts in solvent-free conditions has also proven effective for the synthesis of 3-(furan-2-yl)acrylonitrile derivatives. mdpi.com These methods offer operational simplicity, reduced reaction times, and good yields. mdpi.com

Mechanochemical synthesis, which involves grinding solid reactants together, represents another solvent-free approach. rsc.org This technique has been used for the Knoevenagel condensation of furaldehydes with malononitrile using chitosan derived from crustacean waste as a sustainable organocatalyst, achieving excellent yields in short reaction times. rsc.org

Multi-Step Synthesis Pathways Involving Malonic Acid Precursors and Furan-2-carbaldehyde

The synthesis of 2-(2-furylmethylene)malonic acid and its derivatives often involves multi-step pathways starting from readily available precursors. Furan-2-carbaldehyde, a key platform chemical derived from biomass, serves as a versatile starting material. nih.govnih.govnih.gov Malonic acid and its esters are the other essential building blocks. taylorandfrancis.com

One common strategy involves the initial Knoevenagel condensation of furan-2-carbaldehyde with a malonic ester, such as diethyl malonate, followed by hydrolysis of the resulting ester to yield the desired dicarboxylic acid. google.com Another approach is the direct condensation of furan-2-carbaldehyde with malonic acid. nih.gov

The synthesis of deuterated analogues of furan-2-carbaldehyde has also been explored, which can be used to track reaction mechanisms. mdpi.com For instance, furan-2-carbaldehyde-d can be synthesized in quantitative yield from furan (B31954) using deuterated dimethylformamide (DMF-d7) under adapted Vilsmeier conditions. mdpi.com

Strategies for Derivatization of the Malonic Acid Backbone Post-Condensation

Following the initial Knoevenagel condensation, the resulting 2-(2-furylmethylene)malonic acid or its ester derivatives can be further modified to create a wide array of functionalized compounds. These derivatization strategies expand the chemical space accessible from this furan-based platform.

One key transformation is the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids (a decarboxylated derivative) with arenes in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). nih.gov This reaction leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov

Furthermore, the carboxylic acid groups of the malonic acid backbone can be derivatized. For instance, methylmalonic acid has been derivatized with pentafluorobenzyl bromide to form a tripentafluorobenzyl derivative, highlighting the reactivity of the C-2 position. nih.gov The malonic acid derivatives can also be used in the synthesis of biologically active peptides by reversing the direction of some amide bonds. google.com

Reactivity and Mechanistic Investigations of 2 2 Furylmethylene Malonic Acid Systems

Studies on Decarboxylation Pathways and Kinetics of 2-(2-Furylmethylene)malonic Acid

The decarboxylation of 2-(2-furylmethylene)malonic acid, a substituted malonic acid, is a reaction of significant interest. Generally, malonic acid and its derivatives undergo decarboxylation upon heating, breaking a carbon-carbon bond to release carbon dioxide and form a new carbon-hydrogen bond. masterorganicchemistry.com This process typically proceeds through a cyclic, concerted transition state, resulting in an enol intermediate which then tautomerizes. masterorganicchemistry.com

While specific kinetic studies exclusively on 2-(2-furylmethylene)malonic acid are not extensively detailed in the provided results, the decarboxylation mechanisms of similar malonic acid derivatives have been thoroughly investigated. For instance, the decarboxylation of malonic acid itself has been studied in various solvents, with findings indicating that both the free acid and its monoanion can decompose, though the mechanism and catalytic effects differ. researchgate.net The reaction is often facilitated by heat, and in the case of β-keto acids, can even occur spontaneously at room temperature. masterorganicchemistry.com

Modern methods have also been developed for the decarboxylation of malonic acid derivatives under mild conditions. One such method employs an organic photoredox catalyst, which can facilitate the double decarboxylation of malonic acid derivatives. nih.govorganic-chemistry.org Kinetic analysis of this photoredox-catalyzed reaction showed it to be first-order with respect to the carboxylate and zero-order in the photocatalyst, suggesting that the oxidation of the carboxylate is the rate-limiting step. nih.govnih.gov Another approach involves the use of N,N'-carbonyldiimidazole (CDI), which promotes decarboxylation at room temperature to form a carbonyl imidazole (B134444) intermediate that can be further reacted in a one-pot process. organic-chemistry.orgnih.gov

The general mechanism for the thermal decarboxylation of a substituted malonic acid like 2-(2-furylmethylene)malonic acid involves the formation of a six-membered cyclic transition state. This process leads to the loss of CO2 and the formation of an enol, which then tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.commasterorganicchemistry.com

Table 1: General Methods for Decarboxylation of Malonic Acid Derivatives

| Method | Reagents/Conditions | Key Features |

| Thermal Decarboxylation | Heat | Proceeds through a cyclic transition state. masterorganicchemistry.com |

| Photoredox Catalysis | Acridinium photooxidant, phenyldisulfide, Hünig's base | Mild conditions, applicable to a wide range of substrates. nih.govorganic-chemistry.org |

| CDI-Mediated Decarboxylation | N,N'-carbonyldiimidazole (CDI) | Occurs at room temperature, forms a reactive intermediate. organic-chemistry.orgnih.gov |

| Krapcho Decarboxylation | LiCl, aqueous microwave conditions | Effective for alkyl malonate derivatives. organic-chemistry.org |

Investigations into Cycloaddition Reactions and Other Transformations Involving the Furan (B31954) Moiety

The furan ring in 2-(2-furylmethylene)malonic acid can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. rsc.orgmdpi.comrsc.org The reactivity of the furan ring in Diels-Alder reactions is influenced by the substituents attached to it. Electron-withdrawing groups, such as the malonic acid moiety in the title compound, generally decrease the reactivity of the furan as a diene in normal-electron-demand Diels-Alder reactions. rsc.org Conversely, electron-donating groups increase its reactivity. rsc.org

Despite the deactivating effect of the substituent, furan derivatives can undergo [4+2] cycloaddition with reactive dienophiles, such as maleimides and dimethyl acetylenedicarboxylate. rsc.orgresearchgate.net These reactions are often reversible, and the position of the equilibrium can be influenced by the reaction conditions. rsc.org The use of water as a solvent can sometimes enhance the rate of Diels-Alder reactions involving furans. rsc.org

In some cases, the furan ring can act as a dienophile. This is less common and typically requires the furan to be substituted with strong electron-withdrawing groups. For example, 2-nitrofurans have been shown to react as dienophiles with dienes like isoprene. conicet.gov.ar

Other transformations involving the furan moiety include 1,3-dipolar cycloadditions. For instance, aziridines derived from furan can undergo cycloaddition with various dipolarophiles to form linked heterocyclic systems. researchgate.net

Table 3: Examples of Cycloaddition Reactions with Furan Derivatives

| Furan Derivative | Reaction Type | Reactant | Product Type |

| Furan | Diels-Alder | Maleic anhydride | 7-Oxanorbornene derivative rsc.org |

| 2-Formylfurans | Diels-Alder | Maleimides | 7-Oxanorbornene derivative rsc.org |

| 2-Nitrofuran | Diels-Alder | Isoprene | Benzothiophenol derivative (after extrusion of nitrous acid) conicet.gov.ar |

| 2-(2'-Thienyl)aziridines (analogy) | 1,3-Dipolar Cycloaddition | Acetylenic dipolarophiles | Linked heterocycles researchgate.net |

Analysis of Electrophilic and Nucleophilic Reaction Pathways of Malonic Acid Derivatives

The 2-(2-furylmethylene)malonic acid system possesses multiple reactive sites for both electrophilic and nucleophilic attack. The furan ring, being an electron-rich heterocycle, is susceptible to electrophilic substitution, although the electron-withdrawing nature of the substituent at the 2-position deactivates the ring towards this type of reaction.

More prominently, the α,β-unsaturated system of the furylmethylene malonate moiety is a key site for nucleophilic attack. This is a classic example of a Michael addition or conjugate addition, where a nucleophile adds to the β-carbon of the double bond. nih.gov The malonic acid derivatives themselves are important C-nucleophiles in various reactions. For instance, the enolate of a malonate ester can act as a nucleophile in alkylation reactions, a key step in the malonic ester synthesis. masterorganicchemistry.com

Nucleophilic addition to the carbonyl group of the carboxylic acid or its ester derivatives is also a possible reaction pathway. libretexts.orgyoutube.com For example, 2-furyllithium, a nucleophile, can add to esters to form ketones. mdpi.com The reactivity of the carbonyl group can be enhanced by acid catalysis, which protonates the carbonyl oxygen and increases the electrophilicity of the carbonyl carbon. libretexts.org

The decarboxylative addition of malonic acid and its monoesters to ketimines has been studied, leading to either Michael- or Mannich-type products depending on the solvent polarity. nih.gov This highlights the versatility of malonic acid derivatives as nucleophilic synthons.

Table 4: Reactive Sites and Corresponding Reactions in 2-(2-Furylmethylene)malonic Acid Derivatives

| Reactive Site | Type of Reaction | Example Reagent/Condition |

| Furan Ring | Electrophilic Substitution | (Generally deactivated) |

| β-Carbon of C=C bond | Nucleophilic Addition (Michael Addition) | C-nucleophiles (e.g., enolates) nih.gov |

| Carbonyl Group | Nucleophilic Addition | Organometallic reagents (e.g., 2-furyllithium) mdpi.com |

| α-Carbon | Deprotonation to form a nucleophilic enolate | Base (e.g., alkoxide) masterorganicchemistry.com |

Advanced Spectroscopic Characterization Techniques Applied to 2 2 Furylmethylene Malonic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationresearchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(2-Furylmethylene)malonic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for unambiguous assignment of all proton and carbon signals. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The two carboxylic acid protons (-COOH) would likely appear as a single, broad singlet far downfield due to their acidic nature. The protons of the furan (B31954) ring typically resonate in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions. The vinyl proton (=CH-) attached to the furan ring would appear as a singlet, and its chemical shift would be influenced by the electron-withdrawing carboxylic acid groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals would include those for the two carboxylic acid carbons, the carbons of the furan ring, and the two carbons of the ethylidene bridge. The chemical shifts of the double bond carbons would confirm the presence of the α,β-unsaturated system.

2D NMR Techniques: To definitively connect the structure, various 2D NMR experiments are utilized. researchgate.netrsc.org

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the connectivity within the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton, for instance, by connecting the vinyl proton to the carbons of the furan ring and the malonate moiety.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(2-Furylmethylene)malonic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 2H) | ~165 - 170 |

| Furan C-H (Position 5) | ~7.6 | ~145 |

| Furan C-H (Position 3) | ~6.5 | ~112 |

| Furan C-H (Position 4) | ~6.4 | ~118 |

| Vinylic =CH- | ~7.5 (s, 1H) | ~135 |

| Quaternary C= | N/A | ~125 |

| Furan C-O (Position 2) | N/A | ~152 |

Predicted values are based on standard chemical shift ranges and data from similar structures like malonic acid and furan derivatives. chemicalbook.comchemicalbook.com

Utility of Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysismdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary utility in the analysis of 2-(2-Furylmethylene)malonic acid is to confirm the molecular weight and to gain structural insights through the analysis of fragmentation patterns.

The molecular formula of 2-(2-Furylmethylene)malonic acid is C₈H₆O₅, which corresponds to a molecular weight of approximately 182.13 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, which helps to validate the elemental composition. rsc.org

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The resulting mass spectrum serves as a molecular fingerprint. A key fragmentation pathway for malonate derivatives involves the cleavage of bonds beta to the carbonyl groups, often leading to the loss of the entire malonate group or parts of it. mdpi.com

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The parent peak corresponding to the intact molecule at m/z ≈ 182.

Loss of Water ([M - H₂O]⁺): A common fragmentation for carboxylic acids, resulting in a peak at m/z ≈ 164.

Loss of a Carboxyl Radical ([M - COOH]⁺): Cleavage of a carboxyl group, leading to a fragment at m/z ≈ 137.

Loss of Carbon Dioxide ([M - CO₂]⁺): Decarboxylation is a favorable process, giving a peak at m/z ≈ 138. Subsequent loss of a second CO₂ molecule could also occur.

Furfuryl Cation: Cleavage of the C-C double bond could lead to the formation of a stable furfuryl-type cation.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-(2-Furylmethylene)malonic acid

| Fragment | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [C₈H₆O₅]⁺ | Molecular Ion (M⁺) | 182 |

| [C₈H₄O₄]⁺ | Loss of H₂O | 164 |

| [C₇H₅O₃]⁺ | Loss of COOH | 137 |

| [C₇H₆O₃]⁺ | Loss of CO₂ | 138 |

| [C₅H₅O]⁺ | Furfuryl Cation | 81 |

These predictions are based on general fragmentation rules and data from related structures. mdpi.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groupsresearchgate.netresearchgate.netspectrabase.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(2-Furylmethylene)malonic acid would display characteristic absorption bands corresponding to its carboxylic acid, alkene, and furan functionalities. pressbooks.pub

The most prominent feature would be the very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. nist.gov The C=O stretching vibration of the α,β-unsaturated carboxylic acids would result in a strong, sharp peak around 1700-1725 cm⁻¹. The C=C stretching vibrations from the alkene and the furan ring are expected in the 1600-1650 cm⁻¹ region. Finally, the C-O stretching vibrations of the carboxylic acids and the furan ring would appear in the fingerprint region between 1200 and 1300 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for 2-(2-Furylmethylene)malonic acid

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alkene / Furan | C=C Stretch | 1600 - 1650 | Medium |

| Carboxylic Acid / Furan | C-O Stretch | 1200 - 1300 | Strong |

Data compiled from standard IR correlation tables and spectra of similar compounds like malonic acid. nist.govchemicalbook.com

X-ray Crystallography for Precise Solid-State Structural Determination and Conformational Analysisnih.govresearchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and its packing arrangement in a crystal lattice.

Table 4: Expected Solid-State Structural Features from X-ray Crystallography

| Structural Feature | Description | Rationale / Comparison |

|---|---|---|

| Molecular Conformation | Largely planar furylmethylene moiety. | Extended π-conjugation system. |

| Intermolecular Interactions | Extensive hydrogen bonding between carboxylic acid groups. | Common for carboxylic acids; observed in malonic acid crystal structures. nih.gov |

| Crystal Packing | Likely formation of hydrogen-bonded dimers or sheets. | Strong directional nature of hydrogen bonds dictates packing. |

| Symmetry | The crystal would belong to one of the 230 space groups. | Dependent on the specific packing arrangement adopted. |

Computational Chemistry Approaches to 2 2 Furylmethylene Malonic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed examination of a molecule's electronic structure. Through DFT calculations, it is possible to predict various properties of 2-(2-furylmethylene)malonic acid, including its reactivity.

DFT studies on analogous furan (B31954) derivatives, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have demonstrated that the molecule tends to adopt a planar conformation, stabilized by intramolecular hydrogen bonding and conjugated π-systems. This planarity is a key feature influencing the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. For instance, in 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO is primarily located on the pyrazole (B372694) ring, while the LUMO is centered on the furyl moiety and the carboxylic acid group. This distribution highlights the electrophilic (electron-deficient) regions of the molecule, which are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a significant indicator of a molecule's electronic stability and kinetic reactivity. A larger gap suggests higher stability and lower reactivity. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap is approximately 4.458 eV, indicating high electronic stability. Similar calculations for 2-(2-furylmethylene)malonic acid would be instrumental in predicting its stability and reactivity patterns.

Table 1: Calculated Electronic Properties of an Analogous Furan Derivative (3-(2-furyl)-1H-pyrazole-5-carboxylic acid) using DFT

| Parameter | Value | Significance |

| HOMO Energy | -6.67 eV | Indicates the energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -2.21 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.46 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.54 Debye | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Data sourced from a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and is presented here for analogous comparison.

Theoretical Studies on Reaction Mechanisms, Transition States, and Reaction Energy Profiles

The Knoevenagel condensation is generally base-catalyzed. The reaction mechanism involves the deprotonation of the active methylene (B1212753) compound (malonic acid) to form a carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde (furfural), leading to an aldol-type addition product. Subsequent dehydration yields the final α,β-unsaturated product. wikipedia.org

Computational studies on similar Knoevenagel condensations, for example, between benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) catalyzed by IRMOF-3, have been performed using DFT to map out the reaction pathway. rsc.orgnih.gov These studies help in understanding the role of the catalyst and the energetics of each step. The calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate, and determine the activation energy barriers. A lower activation energy indicates a faster reaction rate.

For the Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) and involves a carboxylic acid like malonic acid, a concerted decarboxylation and elimination step is proposed following the initial condensation. organic-chemistry.org Theoretical modeling of this process for 2-(2-furylmethylene)malonic acid would provide precise details on the synchronicity of these steps and the associated energy changes.

Table 2: Proposed Mechanistic Steps for the Knoevenagel Condensation of Furfural (B47365) and Malonic Acid

| Step | Description | Key Species |

| 1 | Deprotonation of malonic acid by a base catalyst. | Malonic acid enolate (carbanion) |

| 2 | Nucleophilic attack of the carbanion on the carbonyl carbon of furfural. | Aldol addition intermediate |

| 3 | Protonation of the alkoxide intermediate. | Hydroxy intermediate |

| 4 | Dehydration (elimination of a water molecule). | 2-(2-Furylmethylene)malonic acid |

This table outlines the generally accepted mechanism for the Knoevenagel condensation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and how they interact with their environment. For 2-(2-furylmethylene)malonic acid, MD simulations can reveal the preferred three-dimensional structures and the nature of its interactions with solvents or other molecules.

Studies on other dicarboxylic acids have shown that they can adopt multiple conformations with distinct energies and reactivities. nih.gov Ab initio molecular dynamics (AIMD) simulations have been employed to explore the conformational landscape of dicarboxylic acids in both the gas and condensed phases. nih.gov These simulations have demonstrated that intermolecular interactions, such as hydrogen bonding in the condensed phase, can stabilize conformers that are not predicted to be accessible by simple energy minimization calculations. nih.gov

For 2-(2-furylmethylene)malonic acid, the presence of two carboxylic acid groups and a furan ring allows for a variety of intra- and intermolecular interactions. The carboxylic acid groups are capable of forming strong hydrogen bonds, leading to the formation of dimers or larger aggregates. The furan ring can participate in π-stacking interactions. MD simulations can quantify the strength and dynamics of these interactions.

A study on benzenedicarboxylic acids using MD simulations revealed the formation of ordered structures through hydrogen bonding, leading to parallel molecular chains. acs.org Similar simulations for 2-(2-furylmethylene)malonic acid could predict its self-assembly behavior in different environments, which is crucial for understanding its material properties.

Table 3: Potential Intermolecular Interactions of 2-(2-Furylmethylene)malonic Acid Investigated by Molecular Dynamics

| Interaction Type | Description | Potential Significance |

| Hydrogen Bonding | Between the carboxylic acid groups of two or more molecules. | Formation of dimers and extended networks, influencing crystal packing and solubility. |

| π-π Stacking | Between the furan rings of adjacent molecules. | Contributes to the stability of solid-state structures and can influence electronic properties. |

| van der Waals Forces | General attractive or repulsive forces between molecules. | Affects the overall packing and density of the material. |

| Solvation | Interaction with solvent molecules. | Determines solubility and can influence the preferred conformation in solution. |

This table highlights the types of intermolecular interactions that can be studied for 2-(2-furylmethylene)malonic acid using molecular dynamics simulations.

Applications in Complex Organic Molecule Synthesis

Role as Versatile Synthons for Carbon-Carbon Bond Formation in Diverse Organic Transformations

2-(2-Furylmethylene)malonic acid and its esters are highly activated systems that serve as exceptional synthons for the formation of new carbon-carbon bonds. This reactivity stems from the electron-withdrawing nature of the two carboxylic acid or ester groups, which polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and the α-carbon acidic. This electronic arrangement facilitates a variety of important organic transformations.

One of the most prominent applications is in Knoevenagel condensations . This reaction, often catalyzed by a weak base like piperidine (B6355638), involves the condensation of an active methylene (B1212753) compound, such as malonic acid, with an aldehyde or ketone. wikipedia.org The synthesis of 2-(2-furylmethylene)malonic acid itself is a prime example of this reaction, starting from 2-furaldehyde and malonic acid. A modification of this reaction, known as the Doebner modification, utilizes pyridine (B92270) as a solvent and can lead to subsequent decarboxylation to form α,β-unsaturated carboxylic acids. wikipedia.orgyoutube.com For instance, the reaction of 5-substituted-2-furaldehydes with malonic acid, catalyzed by piperidinium (B107235) acetate (B1210297), yields 3-(2-furyl)acrylic acid derivatives, which are valuable as sustainable chemical building blocks. researchgate.net

The polarized double bond in 2-(2-furylmethylene)malonic acid makes it an excellent Michael acceptor . In the Michael addition reaction, a nucleophile, such as an enolate, amine, or thiol, adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comresearchgate.netlibretexts.org This reaction is a powerful tool for forming 1,5-dicarbonyl compounds and other complex structures. The general mechanism involves the formation of an enolate from an active methylene compound, which then attacks the electrophilic β-carbon of the Michael acceptor. libretexts.org This versatility allows for the introduction of a wide range of substituents and the construction of intricate carbon skeletons.

| Reaction Type | Description | Key Features |

| Knoevenagel Condensation | Condensation of an aldehyde (2-furaldehyde) with an active methylene compound (malonic acid). | Forms the C=C double bond; can be followed by decarboxylation. wikipedia.orgyoutube.com |

| Michael Addition | Nucleophilic addition to the β-carbon of the α,β-unsaturated system. | Forms new C-C bonds at the β-position; wide range of nucleophiles can be used. masterorganicchemistry.comresearchgate.net |

Precursors for the Construction of Diverse Heterocyclic Compound Libraries

The rich functionality of 2-(2-furylmethylene)malonic acid and its derivatives makes them ideal starting materials for the synthesis of a wide array of heterocyclic compounds. The furan (B31954) ring itself can participate in various transformations, and the α,β-unsaturated dicarbonyl system is a versatile precursor for cyclization reactions.

Domino reactions , where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are particularly effective for building complex heterocyclic libraries from simple precursors. While direct examples utilizing 2-(2-furylmethylene)malonic acid are not extensively documented, the principles can be applied. For instance, domino reactions involving furandiones and azirines have been shown to produce complex fused and bridged heterocyclic systems. beilstein-journals.org Similarly, palladium-catalyzed domino reactions are a powerful strategy for the synthesis of fused N-heterocycles. chim.it

A highly relevant application is the use of Knoevenagel condensation products as intermediates in the one-pot synthesis of heterocycles. For example, a one-pot reaction involving a Knoevenagel condensation, followed by an asymmetric epoxidation and a domino ring-opening cyclization (DROC), has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones. nih.gov This strategy highlights the potential of 2-(2-furylmethylene)malonic acid derivatives as precursors for medicinally relevant heterocyclic scaffolds. The initial Knoevenagel product, an α,β-unsaturated dicarbonyl compound, is perfectly poised for subsequent cyclization reactions with dinucleophiles like 1,2-diamines or 2-aminoalcohols.

| Heterocyclic Target | Synthetic Strategy | Key Intermediates/Reactions |

| Piperazin-2-ones | One-pot Knoevenagel/epoxidation/DROC | α,β-Unsaturated dicarbonyl, 1,2-diamines |

| Morpholin-2-ones | One-pot Knoevenagel/epoxidation/DROC | α,β-Unsaturated dicarbonyl, 2-aminoalcohols |

| Fused Heterocycles | Domino Reactions | Potential for Diels-Alder or other cycloadditions involving the furan ring. |

Strategies for Chiral Malonate Synthesis Utilizing the 2-(2-Furylmethylene)malonic Acid Framework

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The 2-(2-furylmethylene)malonic acid framework offers several strategic points for the introduction of chirality, leading to valuable chiral building blocks.

A primary strategy for accessing chiral malonates from this framework is through asymmetric hydrogenation of the carbon-carbon double bond. Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. nih.gov Chiral transition metal complexes, often employing rhodium or nickel with chiral phosphine (B1218219) ligands, can effectively reduce the double bond with high enantioselectivity. nih.govrsc.orgnih.gov The resulting saturated chiral malonic acid derivative would contain a stereocenter at the α-position relative to the furan ring.

Another powerful approach is the use of asymmetric Michael additions . In this strategy, a prochiral nucleophile adds to the β-carbon of the 2-(2-furylmethylene)malonic acid derivative in the presence of a chiral catalyst, or a chiral auxiliary is used to direct the stereochemical outcome. mdpi.com This creates a new stereocenter at the β-position. Organocatalysis, using chiral amines or thioureas, has emerged as a particularly effective method for promoting asymmetric Michael additions to α,β-unsaturated systems. mdpi.com

| Chiral Synthesis Strategy | Description | Resulting Chiral Center | Catalyst/Reagent Examples |

| Asymmetric Hydrogenation | Enantioselective reduction of the C=C double bond. | α-position | Chiral Rh- or Ni-phosphine complexes nih.govrsc.orgnih.gov |

| Asymmetric Michael Addition | Enantioselective addition of a nucleophile to the β-carbon. | β-position | Chiral organocatalysts (amines, thioureas) mdpi.com |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Synthesis

The primary route to synthesizing 2-(2-Furylmethylene)malonic acid is the Knoevenagel condensation of furfural (B47365) with malonic acid. Future research is centered on optimizing this reaction through novel catalytic systems that offer improved yields, selectivity, and milder reaction conditions.

Traditionally, this condensation is catalyzed by weak bases like pyridine (B92270) or piperidine (B6355638). wikipedia.orgyoutube.com However, these are often toxic and require significant purification steps. Emerging research focuses on greener alternatives. For instance, organocatalysts such as piperidinium (B107235) acetate (B1210297) have shown good to excellent yields in the synthesis of related 3-(2-furyl)acrylic acids. researchgate.net A significant leap towards sustainability involves the use of biocatalysts and catalysts from renewable sources. Chitosan (B1678972), derived from crustacean shell waste, has been successfully employed as a recyclable, heterogeneous base catalyst for the Knoevenagel condensation of furfural with active methylene (B1212753) compounds under solvent-free mechanochemical conditions. nih.gov This method not only avoids hazardous solvents but also demonstrates faster kinetics and high yields (>85%). nih.gov

Other promising systems include natural biopolymers like sodium alginate, which can act as heterogeneous base catalysts. researchgate.net Furthermore, readily available and less toxic amines like triethylamine (B128534) (TEA) are being investigated as potential surrogates for pyridine, with studies showing comparable yields in the condensation of aromatic aldehydes with malonic acid. rsc.org The development of biocatalytic routes, potentially using engineered enzymes, presents another frontier. While direct enzymatic synthesis of 2-(2-Furylmethylene)malonic acid is still an emerging area, research on enzymes like aryl/alkenyl malonate decarboxylase (AMDase) for related heteroaryl malonates points towards the future potential of biocatalysis in this field. researchgate.net

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation of Furfural and Derivatives

| Catalyst System | Substrates | Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Piperidinium Acetate | 5-substituted-2-furaldehydes, Malonic Acid | 100 °C, 3 h | Good to Excellent | Effective for derivatives |

| Chitosan (from crustacean waste) | Furfural, Malononitrile (B47326) | Room Temp, Solvent-free, Mechanochemical | >85% | Sustainable, Recyclable, Fast kinetics, Mild conditions |

| Triethylamine (TEA) | Aromatic aldehydes, Malonic Acid | Varies | Comparable to Pyridine | Less toxic alternative to pyridine |

| Pyridine/Piperidine (Doebner Modification) | Furfural, Malonic Acid | Heating (e.g., boiling water bath) | High | Traditional, well-established method |

Integration of Advanced Mechanistic Insights from Combined Experimental and Computational Methodologies

A deeper understanding of the reaction mechanism is crucial for designing more efficient catalysts and optimizing reaction conditions. The Knoevenagel condensation is generally understood to proceed via the formation of an enolate from the active methylene compound, which then acts as a nucleophile attacking the carbonyl group of the aldehyde. wikipedia.org This is followed by a dehydration step to yield the final product. wikipedia.org

Future research will increasingly rely on a synergy between experimental data and computational modeling to elucidate the finer details of this mechanism. For example, computational analysis has been used to explain why triethylamine can effectively replace pyridine as a catalyst in certain Knoevenagel condensations, while other similar amines cannot. rsc.org Such studies can model transition states, calculate activation energies, and visualize molecular interactions, providing insights that are difficult to obtain through experiments alone.

For the synthesis of 2-(2-Furylmethylene)malonic acid, density functional theory (DFT) studies could be employed to model the catalytic cycle with different base catalysts, such as chitosan or amines. nih.govrsc.org This would help in understanding the role of the catalyst in proton abstraction from malonic acid and in facilitating the subsequent addition and dehydration steps. Investigating the reaction pathway can reveal potential bottlenecks or side reactions, guiding the rational design of catalysts with enhanced activity and selectivity. researchgate.netresearchgate.net

Sustainable and Scalable Synthetic Routes for Industrial Relevance

For 2-(2-Furylmethylene)malonic acid to become a viable industrial chemical, its production must be both sustainable and scalable. Sustainability is addressed by starting with furfural, a renewable platform chemical derived from lignocellulosic biomass. nih.gov The focus then shifts to the greenness of the synthetic process itself.

Key strategies for sustainable synthesis include:

Solvent-Free Synthesis: Mechanochemistry, as demonstrated with chitosan catalysts, eliminates the need for potentially harmful organic solvents, reducing waste and simplifying product purification. nih.govtue.nl

Use of Bio-based Catalysts: Catalysts like chitosan and sodium alginate are derived from renewable resources, making the entire process more aligned with green chemistry principles. nih.govresearchgate.net

Catalyst Recyclability: The ability to recover and reuse the catalyst is paramount for economic viability on an industrial scale. Chitosan has been shown to be recyclable for at least six cycles without a significant drop in product yield. nih.gov

Energy Efficiency: Employing methods that operate at ambient temperature, such as mechanochemical synthesis, significantly reduces the energy consumption of the process compared to traditional methods that require heating. youtube.comnih.gov

Scalability presents challenges such as efficient heat and mass transfer in large reactors and the potential for thermal instability. Malonic acid derivatives can be prone to decarboxylation upon heating, an issue that must be managed in a large-scale process. wikipedia.org Flow chemistry offers a potential solution, providing precise control over reaction parameters like temperature and residence time, which can enhance safety, improve yield, and facilitate continuous production.

Table 2: Green Metrics for Sustainable Chemical Processes

| Green Metric | Definition | Implication for Synthesis |

|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A higher AE signifies less waste generation. Condensation reactions typically have high atom economy, losing only a small molecule like water. |

| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | A lower E-Factor indicates a more environmentally friendly process. Solvent-free methods drastically reduce this value. |

| Catalyst Lifecycle | Number of times a catalyst can be reused effectively | A longer lifecycle reduces cost and waste associated with the catalyst. |

Design and Synthesis of Functional Materials Precursors Derived from 2-(2-Furylmethylene)malonic Acid

The molecular architecture of 2-(2-Furylmethylene)malonic acid—featuring two carboxylic acid groups, a reactive carbon-carbon double bond, and a furan (B31954) ring—makes it a highly promising precursor for a variety of functional materials. While direct applications are still in the exploratory phase, its potential can be inferred from the applications of similar furan-based molecules.

The di-acid functionality allows it to act as a monomer in polycondensation reactions. It could potentially replace petroleum-derived di-acids like terephthalic acid in the synthesis of polyesters and polyamides. The incorporation of the furan ring into the polymer backbone could impart unique properties, such as altered thermal stability, biodegradability, and the potential for further chemical modification.

Furthermore, the furan ring itself is a versatile chemical handle. It can participate in Diels-Alder reactions, allowing for the cross-linking of polymer chains or the grafting of other functional molecules. The most significant potential lies in its ability to be converted into other platform chemicals. For example, the furan moiety can be a precursor to 2,5-furandicarboxylic acid (FDCA), a major bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a renewable alternative to PET. nih.govgoogle.comresearchgate.net The synthesis of FDCA from various furan-based starting materials is an area of intense research, and 2-(2-Furylmethylene)malonic acid could offer a new pathway to this valuable chemical.

Table 3: Potential Functional Materials Derived from 2-(2-Furylmethylene)malonic Acid

| Material Class | Role of Precursor | Prospective Application |

|---|---|---|

| Polyesters/Polyamides | Di-acid monomer | Bio-based plastics, fibers, and films as alternatives to PET and Nylon. |

| Cross-linked Polymers | Cross-linking agent via furan ring or double bond | Thermosets, hydrogels, advanced resins. |

| Specialty Chemicals | Intermediate | Precursor for the synthesis of 2,5-furandicarboxylic acid (FDCA) for PEF production. |

| Functionalized Surfaces | Grafting molecule | Modification of inorganic materials to create hybrid catalysts or sensors. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Furylmethylene)malonic acid, and what key parameters influence reaction efficiency?

- Methodological Answer : The compound is synthesized via condensation of furan-2-carbaldehyde and malonic acid under acidic conditions. Key parameters include:

-

Catalyst choice : Protic acids (e.g., acetic acid) or Lewis acids optimize carbonyl activation.

-

Temperature : Mild heating (60–80°C) balances reaction rate and byproduct minimization.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

-

Stoichiometry : Excess malonic acid drives the Knoevenagel condensation to completion.

A representative protocol yields crystalline products suitable for X-ray diffraction (XRD) analysis .Reaction Conditions Optimized Parameters Reactants Furan-2-carbaldehyde + malonic acid Catalyst Protic acid (e.g., H₂SO₄) Solvent Ethanol or DMF Temperature 60–80°C Purification Recrystallization (ethanol/water)

Q. What spectroscopic and crystallographic techniques are critical for structural characterization of 2-(2-Furylmethylene)malonic acid?

- Methodological Answer :

- XRD : Resolves crystal packing and hydrogen-bonding networks. The title compound crystallizes in the monoclinic system (space group P2₁/c), with carboxyl and furyl groups participating in intermolecular H-bonds .

- NMR : ¹H NMR confirms the α,β-unsaturated carbonyl system (δ 6.8–7.5 ppm for furyl protons; δ 8.2 ppm for the conjugated alkene).

- IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (C=C conjugation).

- SMILES/String Descriptors :

OC(=O)C=C(c1ccco1)C(=O)Oaids computational modeling .

Q. How is 2-(2-Furylmethylene)malonic acid utilized in coordination chemistry?

- Methodological Answer : The compound acts as a polydentate ligand due to its α,β-unsaturated dicarboxylate structure.

- Metal Binding : The conjugated alkene and carboxylate groups chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic or magnetic studies.

- Application Example : In β-amino acid synthesis, its metal complexes facilitate enantioselective reactions via asymmetric induction .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate the phase behavior of 2-(2-Furylmethylene)malonic acid in aerosol systems?

- Methodological Answer : MD simulations reveal:

-

Phase Transitions : At low temperatures (<250 K), water adsorbs onto solid malonic acid aggregates. Above 250 K, liquid-like mixed clusters form, enhancing aerosol hygroscopicity .

-

Comparison with Oxalic Acid : Malonic acid’s extra methylene group increases molecular flexibility, leading to larger, spherical aggregates vs. oxalic acid’s irregular clusters .

-

Atmospheric Relevance : Simulations align with experimental data showing malonic acid’s higher cloud condensation nucleus (CCN) activity due to lower O:C ratios .

Property Malonic Acid Oxalic Acid Aggregate Morphology Spherical, large clusters Polydisperse, irregular Hydrophilicity (O:C Ratio) 0.67 1.0 CCN Efficiency Higher Lower

Q. How can researchers resolve contradictions in experimental data on physicochemical properties (e.g., solubility, nucleation kinetics)?

- Methodological Answer : Contradictions arise from:

- Doubly Charged Particles : In aerosol studies, these convolute size distribution measurements. Mitigation involves dual neutralizers to stabilize charge states .

- Solvent Trapping : Residual solvents in crystallized samples alter solubility profiles. Use thermogravimetric analysis (TGA) to quantify solvent content.

- Statistical Validation : Apply linear discriminant analysis (LDA) or hierarchical clustering (HCA) to distinguish concentration-dependent trends in spectral data .

Q. What strategies mitigate cytotoxicity of malonic acid derivatives in cell-based studies?

- Methodological Answer : Cytotoxicity assays (e.g., WST-1 on MG63 osteosarcoma cells) reveal dose-dependent effects:

-

Safe Concentration Range : ≤1.5 mg/mL malonic acid maintains >90% cell viability.

-

Mitigation Tactics :

-

Encapsulation : Use biodegradable polymers (e.g., PLGA) for controlled release.

-

Functionalization : Introduce hydroxyl or amine groups to reduce carboxylate reactivity .

Concentration (mg/mL) Cell Viability (%) 0.0015 99.5 ± 2.1 1.5 92.3 ± 3.4 15 45.6 ± 5.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.